molecular formula C20H14ClN3O2 B14920664 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-2-phenyl-4H-oxazol-5-one

4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-2-phenyl-4H-oxazol-5-one

Cat. No.: B14920664
M. Wt: 363.8 g/mol
InChI Key: CBZXEPIGHIEVPX-ATVHPVEESA-N
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Description

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and an oxazole ring, both of which are fused with various substituents. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 2-Phenyl-1,3-oxazol-5-one
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-1,3-oxazol-5-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and oxazole rings allows for diverse reactivity and potential biological activities .

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H14ClN3O2/c1-13-16(18(21)24(23-13)15-10-6-3-7-11-15)12-17-20(25)26-19(22-17)14-8-4-2-5-9-14/h2-12H,1H3/b17-12-

InChI Key

CBZXEPIGHIEVPX-ATVHPVEESA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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